N-Methyl-N'-yohimbohydrazide

Description

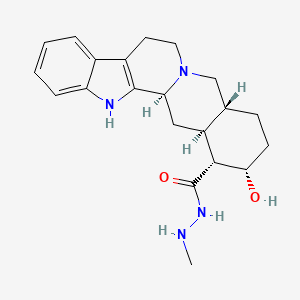

N-Methyl-N'-yohimbohydrazide is a hydrazide derivative structurally related to yohimbine, an indole alkaloid derived from the bark of the Pausinystalia yohimbe tree. The compound features a hydrazide group (-CONH-NH-) modified with methyl substitution at the nitrogen positions. While yohimbine is well-documented for its α2-adrenergic receptor antagonism and therapeutic applications (e.g., erectile dysfunction), this compound is less studied. Its synthesis likely involves condensation of yohimbine-derived fragments with hydrazine or substituted hydrazines.

Properties

CAS No. |

49707-02-0 |

|---|---|

Molecular Formula |

C21H28N4O2 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

(1S,15R,18S,19R,20S)-18-hydroxy-N'-methyl-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carbohydrazide |

InChI |

InChI=1S/C21H28N4O2/c1-22-24-21(27)19-15-10-17-20-14(13-4-2-3-5-16(13)23-20)8-9-25(17)11-12(15)6-7-18(19)26/h2-5,12,15,17-19,22-23,26H,6-11H2,1H3,(H,24,27)/t12-,15-,17-,18-,19+/m0/s1 |

InChI Key |

WFRIHNXQTMQQNN-SCYLSFHTSA-N |

SMILES |

CNNC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Isomeric SMILES |

CNNC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1C[C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Canonical SMILES |

CNNC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O |

Synonyms |

N-methyl-N'-yohimbohydrazide |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Hydrazides

The following analysis compares N-Methyl-N'-yohimbohydrazide (inferred structure) with analogous compounds from the evidence, focusing on synthesis, functional groups, and applications.

2.1. N'-Methyl-N'-Phenylacetohydrazide (CAS 38604-70-5)

- Structure : Features a methyl group and phenyl substitution on the hydrazide nitrogen (C9H12N2O) .

- Synthesis : Prepared via condensation of acetohydrazide with benzaldehyde derivatives.

- Applications : Used as an intermediate in pharmaceuticals, agrochemicals, and polymers.

- Key Differences : Unlike the hypothetical yohimbine-derived compound, this lacks the complex indole or terpene backbone, limiting its biological targeting.

2.2. (E)-N'-(2-Hydroxybenzylidene)-3,4,5-Trimethoxybenzohydrazide

- Structure : Contains a benzohydrazide core with methoxy and hydroxy substituents, forming a conjugated system .

- Properties : Exhibits intramolecular hydrogen bonding (O–H···N) and intermolecular interactions (N–H···O), enhancing stability .

- Relevance : Demonstrates how substituents influence crystallinity and hydrogen bonding, a feature critical for drug design.

2.3. 2-Chloro-N'-Methyl-N'-(Pyridin-2-yl)Benzohydrazide

- Structure : Combines a pyridine ring with a chlorinated benzohydrazide moiety (C13H11ClN3O) .

- Properties : Melting point 115–116.7°C; NMR signals (δ 7.36–8.48 ppm) reflect aromatic and hydrazide protons .

2.4. N-Methyl-N-(6-Chloro-7-Methyl-1,1-Dioxo-1,4,2-Benzodithiazin-3-yl)Hydrazine

- Structure : A heterocyclic hydrazine derivative with a benzodithiazine ring and methyl/chloro substituents .

- Synthesis : Achieved via substitution reactions (93% yield) with IR peaks at 3235 cm⁻¹ (N–NH2) and 1645 cm⁻¹ (C=N) .

- Key Data : ¹H NMR (DMSO-d6): δ 2.40 (CH3), 7.86–7.92 ppm (aromatic protons) .

Structural and Functional Trends in Hydrazides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.